Maltotriose Peracetate
Overview
Description
Maltotriose Peracetate is a chemical compound with the molecular formula C40H54O27 . It is a derivative of maltotriose, a short-chain glucose-based oligosaccharide .
Molecular Structure Analysis
Maltotriose Peracetate contains a total of 123 bonds; 69 non-H bonds, 11 multiple bonds, 29 rotatable bonds, 11 double bonds, 3 six-membered rings, 11 esters (aliphatic), and 5 ethers (aliphatic) . The molecular weight is 966.8 g/mol .
Scientific Research Applications
Bacterial Imaging Probes
Maltotriose-based probes have been developed for fluorescence and photoacoustic imaging of bacterial infections . These non-invasive tools can accurately diagnose wound and surgical site infections before they become systemic or cause significant anatomical damage. The fluorescent derivative of maltotriose (Cy7-1-maltotriose) is taken up by both gram-positive and gram-negative bacterial strains in vitro. In vivo studies demonstrate its ability to detect infection, assess infection burden, and visualize the effectiveness of antibiotic treatment. Maltotriose serves as an ideal scaffold for infection imaging agents due to its superior pharmacokinetic properties and in vivo stability compared to other maltodextrins.
Starch Degradation and Industrial Applications
Maltotriose is a key product resulting from starch hydrolysis by amylases. Two Streptomyces-derived amylases have been identified that specifically produce maltotriose as the primary maltooligosaccharide product . This property makes maltotriose relevant in industries where starch degradation is essential, such as food processing, brewing, and biofuel production.
Mechanism of Action
Target of Action
Maltotriose Peracetate, also known as D-Maltotriose Peracetate, primarily targets enzymes such as Glucan 1,4-alpha-maltotetraohydrolase and Neopullulanase 2 . These enzymes are involved in the hydrolysis of starch and related polysaccharides .
Mode of Action
Maltotriose Peracetate interacts with its targets by being actively transported into the cell and hydrolyzed by intracellular α-glucosidases . This interaction results in changes in the enzymatic activity, leading to the hydrolysis of maltotriose .
Biochemical Pathways
The compound affects the glycolytic pathway , also known as the Embden-Meyerhof-Parnas (EMP) pathway . This pathway is responsible for the conversion of glucose into pyruvate, releasing energy in the form of ATP. Maltotriose Peracetate, through its active transport and intracellular hydrolysis, contributes to the production of maltose and maltotriose, which are further metabolized in this pathway .
Pharmacokinetics
It’s known that the compound’s bioavailability is influenced by its interaction with its target enzymes and its subsequent metabolism .
Result of Action
The action of Maltotriose Peracetate results in the efficient fermentation of maltotriose by S. cerevisiae cells . This is achieved through its active transport mediated by the AGT1 permease, a MAL transporter required for maltotriose utilization, and its intracellular hydrolysis mediated by the cytoplasmic invertase .
Action Environment
The action, efficacy, and stability of Maltotriose Peracetate are influenced by various environmental factors. For instance, the pH of the cytoplasm influences the efficiency of maltotriose hydrolysis . Additionally, the presence of other sugars such as sucrose can affect the metabolism of maltotriose .
properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38?,39-,40-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLVGZFZQQXQNW-BDYSLRNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54O27 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467134 | |
Record name | Maltotriose Peracetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
966.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Maltotriose Peracetate | |
CAS RN |
93911-20-7 | |
Record name | Maltotriose Peracetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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